Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-component reactions conducted under different conditions, including the use of catalysts and green chemistry techniques . The goal is to optimize synthetic efficiency while maintaining environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: TBHP, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, copper, and other transition metals.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.
Scientific Research Applications
Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor, binding to specific enzymes and preventing their normal function . This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
1-Benzyl-2-aryl-1H-benzo[d]imidazole: Another imidazole derivative with similar structural features.
2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: Known for its antitumor activity.
Uniqueness: Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its sodium ion enhances solubility, while the isobutyl group provides steric hindrance, potentially affecting its reactivity and interaction with biological targets.
Properties
IUPAC Name |
sodium;1-(2-methylpropyl)benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.Na/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12(15)16;/h3-6,8H,7H2,1-2H3,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPPOOXCPWYLNF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.